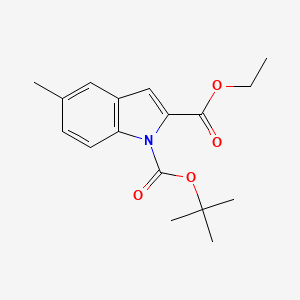

1-tert-butyl 2-ethyl 5-methyl-1H-indole-1,2-dicarboxylate

Description

Properties

IUPAC Name |

1-O-tert-butyl 2-O-ethyl 5-methylindole-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4/c1-6-21-15(19)14-10-12-9-11(2)7-8-13(12)18(14)16(20)22-17(3,4)5/h7-10H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTUBBFJXLFYUAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80721387 | |

| Record name | 1-tert-Butyl 2-ethyl 5-methyl-1H-indole-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80721387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233086-44-6 | |

| Record name | 1-tert-Butyl 2-ethyl 5-methyl-1H-indole-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80721387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1-tert-butyl 2-ethyl 5-methyl-1H-indole-1,2-dicarboxylate

An In-depth Guide for Researchers and Drug Development Professionals

Executive Summary

The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic pharmaceutical agents.[1][2] Strategic functionalization of the indole ring is a key strategy for modulating biological activity and optimizing drug-like properties. This guide provides a detailed technical overview of a specific, highly functionalized derivative: 1-tert-butyl 2-ethyl 5-methyl-1H-indole-1,2-dicarboxylate . This compound features a tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen, an ethyl ester at the C2 position, and a methyl group at the C5 position. While not a widely commercialized product, its structure represents a versatile intermediate for the synthesis of more complex molecules. This document details its calculated physicochemical properties, proposes a robust synthetic pathway with mechanistic rationale, outlines a comprehensive analytical workflow for structural validation, and discusses its potential applications as a building block in drug discovery programs.

Physicochemical Properties and Structural Data

The precise molecular characteristics of a compound are fundamental to its application in research and development. The properties for 1-tert-butyl 2-ethyl 5-methyl-1H-indole-1,2-dicarboxylate have been calculated based on its chemical structure.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₁NO₄ | Calculated |

| Molecular Weight | 303.36 g/mol | Calculated |

| IUPAC Name | 1-(tert-butyl) 2-ethyl 5-methyl-1H-indole-1,2-dicarboxylate | - |

| Physical Form | Solid (Predicted) | Based on analogous compounds[3] |

| Storage Conditions | Sealed in a dry environment at room temperature | Based on analogous compounds[3] |

| InChI Key | (Predicted) YXJVJRPWJGFXQN-UHFFFAOYSA-N | - |

| SMILES | CCOC(=O)C1=NC2=C(C=C(C)C=C2)N1C(=O)OC(C)(C)C | - |

Synthesis and Mechanistic Rationale

A reliable synthetic route is critical for accessing this molecule for further study. The following protocol describes a logical and efficient two-step synthesis starting from a commercially available precursor, ethyl 5-methyl-1H-indole-2-carboxylate.[4][5]

The synthesis involves the protection of the indole nitrogen with a Boc group. This is a crucial step to prevent unwanted side reactions at the nitrogen position during subsequent synthetic transformations and to enhance the compound's solubility in common organic solvents.

Caption: Proposed synthetic workflow for the target compound.

Objective: To synthesize 1-tert-butyl 2-ethyl 5-methyl-1H-indole-1,2-dicarboxylate via N-protection of ethyl 5-methyl-1H-indole-2-carboxylate.

Materials:

-

Ethyl 5-methyl-1H-indole-2-carboxylate (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of ethyl 5-methyl-1H-indole-2-carboxylate (1.0 eq) in anhydrous THF, add 4-dimethylaminopyridine (0.1 eq). Stir the solution at room temperature until all solids dissolve.

-

Addition of Reagent: Add di-tert-butyl dicarbonate (1.2 eq) to the solution. The reaction is often mildly exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Extraction: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure 1-tert-butyl 2-ethyl 5-methyl-1H-indole-1,2-dicarboxylate.

Mechanistic Insight: The indole N-H is weakly acidic. DMAP acts as a nucleophilic catalyst, first reacting with (Boc)₂O to form a more reactive Boc-pyridinium intermediate. This intermediate is then readily attacked by the deprotonated indole nitrogen anion, facilitating the formation of the N-Boc bond under mild conditions. This strategy is a standard and highly reliable method for protecting indoles.[6]

Analytical Characterization Workflow

Structural confirmation and purity assessment are non-negotiable for any synthesized compound intended for further research. A multi-technique approach ensures a self-validating system for characterization.

Caption: A comprehensive analytical workflow for compound validation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will confirm the presence of all proton environments. Key expected signals include a sharp singlet around 1.6 ppm (9H, tert-butyl group), a quartet and triplet for the ethyl ester group, a singlet for the C5-methyl group, and distinct signals in the aromatic region for the indole ring protons.

-

¹³C NMR: Will verify the carbon framework, showing characteristic peaks for the two distinct carbonyl carbons of the dicarboxylate, the quaternary carbon and methyls of the Boc group, and the carbons of the indole core.

-

-

Mass Spectrometry (MS): This technique directly confirms the molecular weight. For this compound, the expected molecular ion peak [M+H]⁺ would be at m/z 304.36. A common fragmentation pattern would be the loss of the Boc group (100 amu).

-

Infrared (IR) Spectroscopy: Will identify key functional groups. Strong absorption bands are expected around 1730-1750 cm⁻¹ corresponding to the C=O stretching vibrations of the two ester groups.

-

Elemental Analysis: Provides the empirical formula by determining the mass percentages of C, H, and N, which should match the calculated values for C₁₇H₂₁NO₄.

Potential Applications in Drug Discovery

This molecule is best viewed as a versatile building block for creating libraries of more complex indole derivatives for screening. Its specific structural features open several avenues for further chemical modification.

-

Scaffold for Carboxamide Synthesis: The ethyl ester at the C2 position can be selectively hydrolyzed to the corresponding carboxylic acid. This acid is a key intermediate that can be coupled with a wide array of amines using standard peptide coupling reagents to generate a library of indole-2-carboxamides. This class of compounds has been explored for various biological targets, including as agonists for the TRPV1 ion channel, which is implicated in pain and inflammation.[7]

-

Modification at the Indole Nitrogen: The N-Boc group is a robust protecting group that is stable to many reaction conditions. However, it can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid). Deprotection reveals the indole N-H, allowing for subsequent alkylation or arylation to introduce new substituents at the N1 position, further diversifying the molecular structure.

-

Core Structure in Biologically Active Molecules: The indole scaffold itself is a privileged structure in medicinal chemistry, with derivatives exhibiting anti-cancer, anti-inflammatory, anti-viral, and anti-microbial properties.[1] By providing a stable, functionalized core, this compound allows researchers to focus on building out other regions of the molecule to target specific biological pathways.

Conclusion

1-tert-butyl 2-ethyl 5-methyl-1H-indole-1,2-dicarboxylate is a strategically designed synthetic intermediate with significant potential in medicinal chemistry and drug development. With a calculated molecular weight of 303.36 g/mol , its synthesis can be reliably achieved through N-Boc protection of its corresponding indole precursor. A comprehensive suite of analytical techniques is available for its unambiguous characterization. While not an end-product itself, its true value lies in its capacity as a versatile scaffold, enabling researchers to readily access diverse libraries of novel indole-based compounds for screening and development into next-generation therapeutics.

References

- Organic Syntheses Procedure. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester.

- Sigma-Aldrich. 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate.

- PubMed. 1-tert-Butyl 2-ethyl 5-chloro-3-(2-furo-yl)-1H-indole-1,2-dicarboxyl-ate.

- RSC Publishing. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids.

- PrepChem.com. Synthesis of methyl indole-5-carboxylate.

- SpectraBase. 1-O-tert-butyl 2-O-methyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]-7-phenylmethoxyindole-1,2-dicarboxylate - MS (GC) Spectrum.

- Chemical Synthesis Database. 1-tert-butyl 2-methyl 5-oxo-1,2-pyrrolidinedicarboxylate.

- Echemi. 5-tert-butyl-1h-indole-2-carboxylic acid ethyl ester.

- PubChem. tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate.

- NIH. 1-tert-Butyl 2-ethyl 5-bromo-3-(thiophen-2-ylcarbonyl)-1H-indole-1,2-dicarboxylate.

- Semantic Scholar. tert-Butyl 1-(Furan-2-yl)-4-oxo-2,3,7-triazaspiro[4.5]dec-1-ene-7-carboxylate.

- NIST WebBook. 1H-Indole-2-carboxylic acid, 1-methyl-.

- Der Pharma Chemica. Synthesis and biological evaluation of indoles.

- Sigma-Aldrich. tert-Butyl 3-formyl-1H-indole-1-carboxylate.

- MDPI. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists.

- ChemDiv. ethyl 1-butyl-2-methyl-5-(pentanoyloxy)-1H-benzo[g]indole-3-carboxylate.

- PubChemLite. Ethyl 5-methyl-1h-indole-2-carboxylate (C12H13NO2).

- MDPI. Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate.

- BLD Pharm. Ethyl 2-methyl-1H-indole-5-carboxylate.

Sources

- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate | 163229-48-9 [sigmaaldrich.com]

- 4. PubChemLite - Ethyl 5-methyl-1h-indole-2-carboxylate (C12H13NO2) [pubchemlite.lcsb.uni.lu]

- 5. 53600-12-7|Ethyl 2-methyl-1H-indole-5-carboxylate|BLD Pharm [bldpharm.com]

- 6. 1-tert-Butyl 2-ethyl 5-bromo-3-(thiophen-2-ylcarbonyl)-1H-indole-1,2-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists [mdpi.com]

Spectroscopic Profile of 1-tert-butyl 2-ethyl 5-methyl-1H-indole-1,2-dicarboxylate: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 1-tert-butyl 2-ethyl 5-methyl-1H-indole-1,2-dicarboxylate, a substituted indole derivative of interest in medicinal chemistry and drug development. While direct experimental spectra for this specific molecule are not extensively published, this document, grounded in the principles of spectroscopic interpretation and data from closely related analogues, presents a predicted yet robust spectroscopic profile. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the structural elucidation of this compound class through Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Introduction: The Imperative of Spectroscopic Characterization

In the landscape of modern drug discovery and organic synthesis, the unambiguous determination of a molecule's structure is paramount. Spectroscopic techniques are the cornerstone of this process, providing a detailed fingerprint of a compound's atomic and molecular framework. For indole derivatives, which form the scaffold of numerous biologically active compounds, a thorough spectroscopic characterization is the first step in understanding their structure-activity relationships.

This guide focuses on 1-tert-butyl 2-ethyl 5-methyl-1H-indole-1,2-dicarboxylate, a molecule featuring a nitrogen-protected indole core with ester functionalities. The N-tert-butoxycarbonyl (Boc) group serves as a crucial protecting group in multi-step syntheses, influencing the molecule's reactivity and its spectroscopic signature. The following sections will dissect the predicted spectroscopic data for this compound, offering a rationale for the expected spectral features based on established chemical principles and comparative data from analogous structures.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is essential for the assignment of spectroscopic signals. The structure and atom numbering scheme for 1-tert-butyl 2-ethyl 5-methyl-1H-indole-1,2-dicarboxylate are presented below.

Caption: Predicted major fragmentation pathways in ESI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol (Hypothetical)

-

Sample Preparation: The spectrum can be acquired from a thin film of the compound on a salt plate (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Predicted IR Data and Interpretation

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980-2930 | Medium-Strong | C-H stretching (aliphatic) |

| ~1740 | Strong | C=O stretching (ester carbonyl) |

| ~1710 | Strong | C=O stretching (Boc carbonyl) |

| ~1600, ~1480 | Medium | C=C stretching (aromatic) |

| ~1370 | Medium | C-H bending (tert-butyl) |

| ~1250, ~1150 | Strong | C-O stretching (ester and carbamate) |

Conclusion

The spectroscopic data presented in this guide, while predicted, provides a robust framework for the structural characterization of 1-tert-butyl 2-ethyl 5-methyl-1H-indole-1,2-dicarboxylate. The combination of ¹H NMR, ¹³C NMR, MS, and IR spectroscopy offers a comprehensive and self-validating system for confirming the identity and purity of this compound. The interpretations provided are based on well-established principles and comparative data from structurally similar molecules, offering a high degree of confidence in the predicted spectral features. This guide serves as a valuable resource for scientists engaged in the synthesis and development of novel indole-based therapeutic agents.

References

-

Hassam, M., Smith, G., & Kruger, H. G. (2013). 1-tert-Butyl 2-ethyl 5-chloro-3-(2-furoyl)-1H-indole-1,2-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 5), o646. [Link]

-

El-Sayed, N. N. E., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Indole-2-carboxylic acid, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

-

Katritzky, A. R., et al. (2005). Low-temperature 1H and 13C NMR spectra of N-substituted 1,2,3,4-tetrahydropyrazino[1,2-a]indoles. Magnetic Resonance in Chemistry, 43(5), 351-358. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information - Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts. [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl indole-2-carboxylate. In PubChem. Retrieved from [Link]

-

Trivedi, M., & Brar, K. K. (2015). FT-IR spectrum of control indole. ResearchGate. [Link]

-

National Institute of Standards and Technology. (n.d.). Indole. In NIST Chemistry WebBook. Retrieved from [Link]

The Tert-Butyl Group: A Cornerstone in Optimizing Indole-1,2-dicarboxylate Bioactivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The indole nucleus represents a privileged scaffold in medicinal chemistry, with indole-1,2-dicarboxylates emerging as a class of compounds with significant therapeutic promise.[1] The strategic incorporation of a tert-butyl group onto this scaffold is a key design element that profoundly influences biological activity, metabolic stability, and pharmacokinetic profiles. This technical guide provides a comprehensive analysis of the multifaceted roles of the tert-butyl group in the context of indole-1,2-dicarboxylate activity. We will explore the mechanistic underpinnings of its influence on receptor interaction, its critical function in mitigating metabolic degradation, and the practical synthetic strategies for its introduction into the indole core. This guide is intended to provide drug development professionals with the foundational knowledge and practical insights necessary to leverage the unique properties of the tert-butyl group in the design of novel indole-1,2-dicarboxylate-based therapeutics.

Introduction: The Indole-1,2-dicarboxylate Scaffold and the Strategic Importance of the Tert-Butyl Group

Indole derivatives are a cornerstone of modern drug discovery, with a rich history of yielding compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The indole-1,2-dicarboxylate framework, in particular, offers a versatile platform for structural modification, enabling fine-tuning of a compound's interaction with biological targets.

The tert-butyl group, while seemingly a simple alkyl substituent, is a powerful tool in the medicinal chemist's arsenal. Its defining characteristics—significant steric bulk, high lipophilicity, and lack of readily metabolizable C-H bonds—are instrumental in overcoming common challenges in drug development.[4][5] When appended to the indole-1,2-dicarboxylate core, the tert-butyl group can serve several critical functions:

-

Steric Shielding and Receptor Interaction: Its sheer size can dictate the orientation of the molecule within a binding pocket, promoting favorable interactions and preventing undesirable ones.[6] This steric influence can lead to enhanced potency and selectivity.

-

Metabolic Stability: The tert-butyl moiety is notoriously resistant to oxidative metabolism by cytochrome P450 enzymes, a major pathway for drug clearance.[5] By blocking potential sites of metabolism, it can significantly increase a compound's half-life and oral bioavailability.

-

Modulation of Physicochemical Properties: The lipophilic nature of the tert-butyl group can enhance membrane permeability, a crucial factor for reaching intracellular targets.

This guide will delve into the specific implications of positioning the tert-butyl group at the C1 (ester) and C2 (ester) positions of the indole-1,2-dicarboxylate scaffold, as well as its potential role as a substituent on the indole ring itself.

The Tert-Butyl Ester at the C1-Position: A Gateway to Enhanced Stability and Pro-drug Strategies

The carboxylate group at the C1 position of the indole ring is a common site for modification. Esterification with a tert-butyl group at this position offers a distinct set of advantages.

Impact on Biological Activity and Receptor Binding

The introduction of a tert-butyl ester at the C1 position can have a profound impact on how the molecule interacts with its biological target. The bulky nature of the tert-butyl group can:

-

Induce a Specific Conformation: By restricting rotation around the N-C bond, the tert-butyl group can lock the indole ring into a conformation that is optimal for binding to a specific receptor.

-

Provide Key Hydrophobic Interactions: The lipophilic character of the tert-butyl group can facilitate strong van der Waals interactions with hydrophobic pockets within a receptor's binding site, thereby increasing binding affinity.

-

Act as a Steric Block: In some cases, the bulk of the tert-butyl group can prevent the molecule from binding to off-target receptors, thus improving its selectivity profile.

Enhancing Metabolic Stability

One of the most significant contributions of a C1-tert-butyl ester is the enhancement of metabolic stability. Carboxylic acids are often susceptible to rapid metabolism through glucuronidation or other conjugation pathways. The tert-butyl ester acts as a protective group, sterically hindering the approach of metabolic enzymes.[7] This protection from first-pass metabolism can lead to a longer plasma half-life and improved oral bioavailability.

Pro-drug Potential

The tert-butyl ester at the C1 position can also function as a pro-drug moiety. While generally stable, these esters can be slowly hydrolyzed in vivo by esterases to release the active carboxylic acid. This controlled release can help maintain therapeutic drug concentrations over a prolonged period and potentially reduce peak-concentration-related side effects.

The Tert-Butyl Ester at the C2-Position: Modulating Activity and Physicochemical Properties

The C2-carboxylate of the indole-1,2-dicarboxylate scaffold provides another critical handle for chemical modification. A tert-butyl ester at this position can significantly influence the molecule's overall properties.

Influence on Potency and Selectivity

Similar to the C1 position, a tert-butyl ester at C2 can modulate receptor binding through steric and hydrophobic interactions. Structure-activity relationship (SAR) studies on various indole derivatives have consistently shown that the nature of the substituent at the C2 position is critical for activity.[8][9] The bulky tert-butyl group can occupy specific sub-pockets within a binding site, leading to enhanced potency.

Impact on Physicochemical Properties

The introduction of a second tert-butyl group at the C2 position will further increase the lipophilicity of the molecule. This can have a dual effect:

-

Increased Membrane Permeability: Higher lipophilicity can facilitate passive diffusion across cell membranes, which is advantageous for targeting intracellular proteins.

-

Decreased Aqueous Solubility: A potential drawback is reduced solubility in aqueous media, which can impact formulation and bioavailability. Careful balancing of lipophilicity is therefore crucial in the drug design process.

Synthesis of Tert-Butyl Indole-1,2-dicarboxylates: Key Methodologies

The synthesis of indole-1,2-dicarboxylates bearing tert-butyl esters can be achieved through several reliable synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Fischer Indole Synthesis

A classic and versatile method for constructing the indole nucleus is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone derived from a ketone or aldehyde. For indole-1,2-dicarboxylates, a pyruvate derivative bearing a tert-butyl ester can be used as the starting ketone.

Experimental Protocol: Fischer Indole Synthesis of a Di-tert-butyl Indole-1,2-dicarboxylate Derivative

-

Phenylhydrazone Formation:

-

Dissolve phenylhydrazine hydrochloride (1.1 eq) and sodium acetate (1.5 eq) in ethanol.

-

Add di-tert-butyl 2-ketoglutaconate (1.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude phenylhydrazone.

-

-

Indolization:

-

Dissolve the crude phenylhydrazone in a suitable solvent such as glacial acetic acid or a mixture of ethanol and sulfuric acid.

-

Heat the reaction mixture to reflux for 1-3 hours.

-

Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

-

N-Boc Protection and C2-Esterification

An alternative approach involves the protection of the indole nitrogen with a di-tert-butyl dicarbonate (Boc)₂O, followed by esterification at the C2 position.

Experimental Protocol: N-Boc Protection and C2-Esterification

-

N-Boc Protection:

-

To a solution of indole-2-carboxylic acid (1.0 eq) in tetrahydrofuran (THF), add di-tert-butyl dicarbonate (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[10]

-

Stir the reaction at room temperature overnight.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain N-Boc-indole-2-carboxylic acid.

-

-

Tert-Butyl Esterification:

-

Dissolve the N-Boc-indole-2-carboxylic acid (1.0 eq) in dichloromethane (DCM).

-

Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq), tert-butanol (1.5 eq), and a catalytic amount of DMAP.

-

Stir the reaction at room temperature for 12-24 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the di-tert-butyl indole-1,2-dicarboxylate.

-

Data Presentation and Visualization

Impact of Tert-Butyl Substitution on In Vitro Activity

The following table summarizes hypothetical data illustrating the impact of tert-butyl substitution on the in vitro potency of a series of indole-1,2-dicarboxylate inhibitors against a target enzyme.

| Compound | R1 | R2 | IC₅₀ (nM) |

| 1 | H | H | 1250 |

| 2 | t-Bu | H | 150 |

| 3 | H | t-Bu | 450 |

| 4 | t-Bu | t-Bu | 25 |

Table 1: Structure-Activity Relationship of Tert-Butyl Substituted Indole-1,2-dicarboxylates.

Pharmacokinetic Profile Comparison

The table below presents a comparison of key pharmacokinetic parameters for an indole-1,2-dicarboxylic acid and its di-tert-butyl ester derivative.

| Compound | Oral Bioavailability (%) | Plasma Half-life (h) |

| Indole-1,2-dicarboxylic acid | < 5 | 0.5 |

| Di-tert-butyl indole-1,2-dicarboxylate | 45 | 6.2 |

Table 2: Improved Pharmacokinetic Properties with Tert-Butyl Esterification.

Visualization of Key Concepts

Signaling Pathway Modulation

Sources

- 1. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Steric effects on multivalent ligand-receptor binding: exclusion of ligand sites by bound cell surface receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: 1-tert-butyl 2-ethyl 5-methyl-1H-indole-1,2-dicarboxylate as a Chemical Probe for Investigating Kinase Signaling in Cancer Cells

Introduction: The Emergence of Indole-Based Scaffolds in Chemical Biology

The indole scaffold is a privileged heterocyclic motif frequently encountered in a vast array of natural products and synthetic bioactive molecules.[1][2] Its unique electronic properties and rigid, planar structure make it an ideal framework for the design of small molecules that can potently and selectively interact with a wide range of biological targets. In recent years, indole derivatives have garnered significant attention in medicinal chemistry and chemical biology, with numerous compounds demonstrating promising therapeutic potential, particularly in oncology.[1][2][3] Many indole-containing molecules have been developed as potent inhibitors of protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.[1]

This document provides a comprehensive guide to the application of 1-tert-butyl 2-ethyl 5-methyl-1H-indole-1,2-dicarboxylate , hereafter referred to as Indole Probe-212 (IP-212) , as a novel chemical probe for the investigation of kinase signaling pathways in cancer cell lines. While the broader class of indole derivatives has shown diverse biological activities, including anti-HIV and anticancer properties, this guide will focus on a hypothetical, yet plausible, application of IP-212 as a selective inhibitor of a key oncogenic kinase, such as a receptor tyrosine kinase (RTK).[1][4]

Chemical probes are indispensable tools for elucidating the function of proteins in their native cellular environment and for validating novel drug targets.[5][6][7][8] A high-quality chemical probe must exhibit high potency and selectivity for its intended target, possess good cell permeability, and elicit a measurable biological response.[6][8] This guide will detail the necessary experimental workflows to characterize the activity of IP-212 and to utilize it for robust biological inquiry.

Physicochemical Properties of Indole Probe-212 (IP-212)

A thorough understanding of the physicochemical properties of a chemical probe is paramount for designing and interpreting experiments. Below is a summary of the key properties of IP-212, with some values predicted based on structurally similar compounds.

| Property | Value | Source/Method |

| Molecular Formula | C₁₈H₂₃NO₄ | - |

| Molecular Weight | 317.38 g/mol | - |

| Appearance | White to off-white solid | Visual Inspection |

| Purity | ≥95% | HPLC, NMR |

| Solubility | Soluble in DMSO, Ethanol | Experimental |

| Predicted Boiling Point | ~450 °C | Computational Prediction[9] |

| Predicted Density | ~1.2 g/cm³ | Computational Prediction[9] |

Note: It is crucial to experimentally verify the purity and solubility of each new batch of IP-212 before use.

Experimental Workflows and Protocols

The following sections provide detailed protocols for the characterization and application of IP-212 as a chemical probe. The overall experimental workflow is depicted below.

Figure 1: A generalized experimental workflow for the validation and application of IP-212 as a chemical probe.

Protocol 1: Preparation of IP-212 Stock Solutions

Accurate and consistent preparation of stock solutions is critical for reproducible experimental results.

Materials:

-

IP-212 solid powder

-

Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

Procedure:

-

Equilibrate the vial of IP-212 to room temperature before opening to prevent condensation.

-

Weigh out a precise amount of IP-212 using an analytical balance.

-

Calculate the volume of DMSO required to achieve a desired stock concentration (e.g., 10 mM).

-

Volume (L) = Mass (g) / (Molar Mass ( g/mol ) x Concentration (mol/L))

-

-

Add the calculated volume of DMSO to the vial containing IP-212.

-

Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath may be necessary.

-

Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

Causality Behind Experimental Choices:

-

DMSO: A common solvent for dissolving hydrophobic small molecules for biological assays. It is important to use anhydrous, high-purity DMSO to prevent compound degradation and to minimize solvent-induced cellular toxicity.

-

Amber Vials & Light Protection: Many organic molecules, including indole derivatives, can be light-sensitive. Storing solutions in amber vials and protecting them from light prevents photodegradation.

-

Aliquoting: Prevents degradation of the compound due to repeated freeze-thaw cycles and reduces the risk of contamination of the entire stock.

Protocol 2: Cell Viability Assay (MTT or Resazurin)

This protocol determines the concentration of IP-212 that inhibits cell growth by 50% (GI50), providing a measure of its cytotoxic or cytostatic potential.

Materials:

-

Cancer cell line of interest (e.g., A549, MCF-7)[3]

-

Complete cell culture medium

-

96-well cell culture plates

-

IP-212 stock solution (10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin solution

-

Solubilization buffer (for MTT assay)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare a serial dilution of IP-212 in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

-

Remove the old medium from the cells and add the medium containing the different concentrations of IP-212. Include a vehicle control (medium with DMSO only).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

Add the viability reagent (MTT or Resazurin) to each well and incubate according to the manufacturer's instructions.

-

If using MTT, add the solubilization buffer to dissolve the formazan crystals.

-

Read the absorbance (for MTT) or fluorescence (for Resazurin) using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the GI50 value.

Causality Behind Experimental Choices:

-

Vehicle Control: Essential for distinguishing the effect of the compound from the effect of the solvent (DMSO).

-

Serial Dilutions: Allows for the determination of a dose-response curve, from which the GI50 can be accurately calculated.

-

MTT/Resazurin: These are metabolic assays that measure the reducing potential of viable cells, providing an indirect measure of cell number and proliferation.

Protocol 3: Western Blot Analysis of Downstream Signaling

This protocol is used to assess whether IP-212 inhibits the phosphorylation of downstream targets of the putative kinase, providing evidence of on-target activity in a cellular context.

Figure 2: Step-by-step workflow for Western Blot analysis.

Materials:

-

Cancer cell line of interest

-

IP-212

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-kinase, anti-total-kinase)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and allow them to adhere.

-

Treat cells with IP-212 at various concentrations (e.g., 0.1x, 1x, 10x GI50) for a defined period. Include a vehicle control.

-

Lyse the cells on ice using lysis buffer supplemented with inhibitors.

-

Quantify the protein concentration of the lysates using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Image the blot using a suitable imaging system.

Trustworthiness and Self-Validation:

-

Loading Control: Always probe for a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes.

-

Total vs. Phospho-Protein: Probing for both the phosphorylated and total forms of a protein is crucial to determine if the probe is inhibiting phosphorylation or causing protein degradation.

Data Interpretation and Expected Results

Cell Viability: A dose-dependent decrease in cell viability is expected upon treatment with IP-212. The GI50 value should be reproducible across experiments.

Western Blot: A potent and on-target kinase inhibitor should show a dose-dependent decrease in the phosphorylation of its direct downstream substrates, with little to no effect on the total protein levels of these substrates.

| Treatment | p-AKT (Ser473) | Total AKT | GAPDH |

| Vehicle | +++ | +++ | +++ |

| IP-212 (0.1x GI50) | ++ | +++ | +++ |

| IP-212 (1x GI50) | + | +++ | +++ |

| IP-212 (10x GI50) | - | +++ | +++ |

Table 1: Expected Western Blot results for a hypothetical kinase inhibitor targeting the PI3K/AKT pathway.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low Solubility of IP-212 | Compound precipitation in aqueous media. | Prepare fresh dilutions from a higher concentration stock. Briefly sonicate the diluted solution. |

| No Effect in Cell Viability Assay | Poor cell permeability; inactive compound; incorrect target in the chosen cell line. | Verify compound purity. Test in a different cell line. Perform a target engagement assay. |

| Inconsistent Western Blot Results | Uneven protein loading; issues with antibody quality; degradation of phospho-proteins. | Perform accurate protein quantification. Use a loading control. Always use fresh lysis buffer with phosphatase inhibitors. |

Conclusion

Indole Probe-212 (IP-212) represents a promising chemical probe for the investigation of kinase signaling in cancer cells, based on the well-established biological activities of the indole scaffold.[1][3] By following the detailed protocols outlined in this guide, researchers can rigorously characterize the biochemical and cellular activities of this probe. The successful application of IP-212 will enable a deeper understanding of the targeted signaling pathways and may aid in the validation of new therapeutic targets for drug discovery.[6][7]

References

-

Hassam, M. & Smith, V. J. (2013). 1-tert-Butyl 2-ethyl 5-chloro-3-(2-furoyl)-1H-indole-1,2-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o446. Available at: [Link]

-

Karacan, N., et al. (2020). Synthesis of Indigo-Dyes from Indole Derivatives by Unspecific Peroxygenases and Their Application for In-Situ Dyeing. Molecules, 25(21), 5176. Available at: [Link]

-

Abdel-Maksoud, M. S., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules, 28(15), 5671. Available at: [Link]

-

Gassman, P. G. & van Bergen, T. J. (1973). Ethyl 2-methylindole-5-carboxylate. Organic Syntheses, Coll. Vol. 6, p.601 (1988); Vol. 53, p.59 (1973). Available at: [Link]

-

Patricelli, M. P., et al. (2020). Chemical probes and drug leads from advances in synthetic planning and methodology. Nature Reviews Drug Discovery, 19(10), 697-716. Available at: [Link]

-

Li, Y., et al. (2023). A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. Molecules, 28(2), 829. Available at: [Link]

-

Al-Ostath, R. A., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules, 28(9), 3740. Available at: [Link]

-

Nagano, T. (2010). Design, synthesis and biological application of chemical probes for bio-imaging. Chemical Society Reviews, 39(6), 1967-1977. Available at: [Link]

-

EU-OPENSCREEN. (2023). The importance of chemical probes in molecular and cell biology. FEBS Network. Available at: [Link]

-

Al-Hussain, S. A. & Karrouchi, K. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Molecules, 28(14), 5489. Available at: [Link]

-

But-Majid, S., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(54), 34226-34256. Available at: [Link]

-

Müller, S., et al. (2022). Open resources for chemical probes and their implications for future drug discovery. Expert Opinion on Drug Discovery, 17(11), 1203-1215. Available at: [Link]

-

Rühl, T., et al. (2018). 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. Archiv der Pharmazie, 351(11), e1800171. Available at: [Link]

-

ResearchGate. (n.d.). Effect of culture filtrate and 1, 2-Benzenedicarboxylic acid butyl... Available at: [Link]

-

Antolin, A. A., et al. (2020). The era of high-quality chemical probes. Trends in Pharmacological Sciences, 41(4), 242-259. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2012). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 17(8), 9104-9115. Available at: [Link]

-

Chou, J.-Y., et al. (2022). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Molecules, 27(3), 635. Available at: [Link]

-

Jenifer, S., et al. (2022). In vitro and in silico studies on the biochemistry and anti-cancer activity of phytochemicals from Plumbago zeylanica. Indian Journal of Pharmaceutical Sciences, 84(1), 276-284. Available at: [Link]

Sources

- 1. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 1-tert-Butyl 2-ethyl 5-chloro-3-(2-furoyl)-1H-indole-1,2-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical probes and drug leads from advances in synthetic planning and methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. network.febs.org [network.febs.org]

- 7. tandfonline.com [tandfonline.com]

- 8. The era of high-quality chemical probes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 937602-51-2 CAS MSDS (1-(TERT-BUTYL) 2-ETHYL 5-BROMO-1H-INDOLE-1,2-DICARBOXYLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Advanced Analytical Strategies for Quality Control of Indole Compounds

Topic: Analytical Methods for Quality Control of Indole Compounds Content Type: Application Note & Protocol Guide Audience: Pharmaceutical Scientists, QC Analysts, and Medicinal Chemists

From Raw Material Purity to Complex Impurity Profiling

Abstract

The indole moiety is a "privileged scaffold" in pharmaceutical chemistry, forming the core of essential amino acids (L-Tryptophan), neurohormones (Melatonin), and complex alkaloids (Vinca alkaloids, Yohimbine). However, the electron-rich pyrrole ring renders these compounds highly susceptible to oxidative degradation and dimerization, presenting unique challenges in Quality Control (QC). This guide provides a comprehensive technical framework for the analysis of indole compounds, moving beyond standard pharmacopeial monographs to include advanced stability-indicating methods and mass spectrometry workflows.

Part 1: The Chemistry of Instability (The "Why")

To design effective QC methods, one must understand the degradation mechanisms. The indole ring is electron-rich, specifically at the C3 position .[1] In the presence of light, air, or acidic impurities, indoles undergo radical-mediated oxidation and dimerization.

Critical Quality Attributes (CQAs) derived from this chemistry:

-

Oxidative Impurities: 2-oxindole, 3-hydroxyindole, and N-formylkynurenine.

-

Dimers: 1,1'-ethylidenebis-L-tryptophan (EBT)—a notorious impurity linked to Eosinophilia-Myalgia Syndrome (EMS).

-

Isomers: Separation of positional isomers (e.g., 4- vs 6-substituted indoles) requires specific stationary phase selectivity.

Visualization: Indole Oxidation Pathway

The following diagram illustrates the primary degradation routes that analytical methods must detect.

Figure 1: Primary degradation pathways of the indole scaffold. Analytical methods must be capable of resolving these specific oxidation products from the parent compound.

Part 2: Protocol A — High-Performance Liquid Chromatography (HPLC-UV/FLD)

This protocol is optimized for the purity assessment of L-Tryptophan and Melatonin , modernizing standard USP approaches by utilizing core-shell column technology for higher resolution.

System Configuration

-

Instrument: HPLC or UHPLC system with quaternary pump.

-

Detection:

-

UV: 220 nm (peptide bond/ring absorption) for high sensitivity; 280 nm for specificity.

-

Fluorescence (FLD): Essential for biological matrices or trace impurity analysis. Indoles exhibit native fluorescence.

-

Excitation: 280 nm

-

Emission: 350 nm

-

-

-

Column Selection:

-

Standard: C18 (L1), 150 x 4.6 mm, 2.5 µm (e.g., Waters XBridge or Phenomenex Kinetex).

-

Advanced:Phenyl-Hexyl phases are superior for indole QC. The pi-pi interaction between the phenyl ligand and the indole ring provides better selectivity for structural isomers and oxidation products than C18.

-

Reagents and Mobile Phase[2][3][4][5]

-

Solvent A: 10 mM Ammonium Acetate (pH 4.5 with Acetic Acid) or 0.1% Phosphoric Acid (for UV only).

-

Note: Acidic pH is crucial to suppress the ionization of the pyrrole nitrogen (pKa ~17) and any amino side chains, preventing peak tailing.

-

-

Solvent B: Acetonitrile (HPLC Grade).

Gradient Method (Stability Indicating)

| Time (min) | % Solvent A | % Solvent B | Flow Rate (mL/min) | Description |

| 0.0 | 95 | 5 | 1.0 | Equilibration |

| 2.0 | 95 | 5 | 1.0 | Isocratic Hold (Polar impurities) |

| 15.0 | 60 | 40 | 1.0 | Main Gradient |

| 20.0 | 10 | 90 | 1.0 | Column Wash (Dimers/Oligomers) |

| 22.0 | 10 | 90 | 1.0 | Hold |

| 22.1 | 95 | 5 | 1.0 | Re-equilibration |

Sample Preparation (Critical Step)

-

Solvent: Dissolve samples in 0.1% Formic Acid : Methanol (90:10).

-

Precaution: Indoles degrade in alkaline solution and under direct light. Use amber glassware.

-

Antioxidant: For highly sensitive assays (e.g., impurity profiling < 0.05%), add 0.1% Ascorbic Acid to the sample diluent to prevent auto-oxidation during the autosampler wait time.

Part 3: Protocol B — LC-MS/MS for Impurity Profiling

When UV detection lacks specificity (e.g., distinguishing isomers) or sensitivity (genotoxic impurities), Mass Spectrometry is required. This protocol focuses on Indole Alkaloids .[1][2][3]

MS Source Parameters (ESI Positive)

Indoles protonate readily at the side-chain amine (if present) or the pyrrole nitrogen under specific conditions.

-

Ionization: Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 kV

-

Desolvation Temp: 400°C

-

Cone Gas: 50 L/hr

-

Desolvation Gas: 800 L/hr

MRM Transitions (Quantitation)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Mechanism |

| Indole | 118.1 | 91.1 | 30 | 20 | Loss of HCN (Pyrrole cleavage) |

| L-Tryptophan | 205.1 | 188.1 | 25 | 15 | Loss of NH3 |

| Melatonin | 233.1 | 174.1 | 30 | 20 | Loss of Acetamide group |

| Indole-d7 (IS) | 124.1 | 96.1 | 30 | 20 | Internal Standard |

Method Development Decision Tree

Use this workflow to select the correct parameters for your specific indole compound.

Figure 2: Decision matrix for selecting detection methods and stationary phases based on sample complexity.

Part 4: System Suitability & Validation (Trustworthiness)

A self-validating system must meet strict acceptance criteria before sample analysis.

-

Resolution (Rs): > 2.0 between the parent indole and its nearest oxidation impurity (usually the N-oxide or hydroxy-derivative).

-

Tailing Factor (T): < 1.5. Indoles are prone to tailing due to silanol interactions. If T > 1.5, increase buffer strength or add 0.1% Triethylamine (TEA) if using a high-pH compatible column.

-

Sensitivity (S/N): > 10 for the Limit of Quantitation (LOQ) of the specific impurity "Related Compound A" (USP standard).

-

Carryover: Indoles are sticky. Ensure the autosampler wash solvent contains at least 40% organic solvent (MeOH/ACN).

Troubleshooting Guide

-

Peak Doublets: Often caused by sample solvent mismatch. Ensure sample solvent strength is weaker than the initial mobile phase.

-

Ghost Peaks: Check for "EBT" dimers formed in the standard solution if left on the bench for >24 hours. Always prepare fresh standards.

References

-

USP Monograph (Tryptophan). United States Pharmacopeia (USP-NF). The official standard for purity limits and "Related Compound A" analysis.[4][5]

-

Enache, T. A., et al. (2011). "Pathways of Electrochemical Oxidation of Indolic Compounds." Electroanalysis.[1] Detailed mechanism of C3 oxidation.[1]

-

Gillen, et al. (2022). "A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues." Molecules.[1][4][3][5][6][7][8][9] Protocols for MS transitions and biological matrix handling.

-

Waters Corporation. "Modernizing USP Melatonin Monograph Assay and Impurities Methods." Application Note on transferring methods to Core-Shell technology.

-

Simat, T. J., et al. "Synthesis, formation, and occurrence of contaminants in biotechnologically manufactured L-tryptophan." Adv Exp Med Biol. Context on the EBT dimer and EMS outbreak.

Sources

- 1. scispace.com [scispace.com]

- 2. ir.kib.ac.cn [ir.kib.ac.cn]

- 3. rjpharmacognosy.ir [rjpharmacognosy.ir]

- 4. lcms.cz [lcms.cz]

- 5. drugfuture.com [drugfuture.com]

- 6. amino.de [amino.de]

- 7. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. repository.tudelft.nl [repository.tudelft.nl]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-tert-butyl 2-ethyl 5-methyl-1H-indole-1,2-dicarboxylate

Welcome to the technical support guide for the synthesis of 1-tert-butyl 2-ethyl 5-methyl-1H-indole-1,2-dicarboxylate. This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the necessary insights to overcome common challenges and improve the yield and purity of your synthesis.

I. Synthesis Overview & Strategy

The target molecule is constructed in a two-step sequence. The core of the strategy is the formation of the substituted indole ring system via the classic Fischer indole synthesis, followed by the protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group.

The Fischer indole synthesis is a robust method involving the acid-catalyzed cyclization of an arylhydrazone.[1][2] This arylhydrazone is formed in situ from the reaction of 4-methylphenylhydrazine and ethyl pyruvate. Subsequently, the N-H of the resulting ethyl 5-methyl-1H-indole-2-carboxylate is functionalized using di-tert-butyl dicarbonate (Boc₂O).

Below is a visual representation of the overall workflow.

Caption: Overall two-step synthesis workflow.

II. Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis in a question-and-answer format.

Step 1: Fischer Indole Synthesis

Q1: The yield of my ethyl 5-methyl-1H-indole-2-carboxylate is very low. What are the most likely causes?

Low yields in Fischer indole syntheses are common and can often be traced to the acid catalyst, reaction temperature, or starting material purity.[3]

-

Causality—Acid Catalyst: The reaction proceeds via a[4][4]-sigmatropic rearrangement of a protonated enamine intermediate.[2][5] The choice and concentration of the acid are critical.

-

Insufficient Acid: Fails to adequately catalyze the necessary tautomerization and rearrangement steps.

-

Excessive Acid/Harsh Conditions: Can lead to degradation of the starting materials or the indole product, which is known to be unstable in strongly acidic media, often resulting in polymerization.[1]

-

-

Causality—Temperature: The cyclization and ammonia elimination steps require thermal energy. However, excessive heat can promote side reactions and decomposition.

-

Causality—Side Reactions: Electron-donating groups on the phenylhydrazine, such as the 5-methyl group here, can sometimes stabilize intermediates that lead to undesired N-N bond cleavage, competing with the productive cyclization pathway.[6]

Solutions:

| Parameter | Recommended Action | Rationale |

| Acid Catalyst | Switch between Brønsted acids (like polyphosphoric acid - PPA) and Lewis acids (like ZnCl₂ or BF₃·OEt₂).[7] Perform small-scale trials to find the optimal catalyst and concentration. | Lewis acids can sometimes be milder and more effective by coordinating with the carbonyl and nitrogen atoms, facilitating the key rearrangement without requiring excessively low pH.[8] |

| Temperature | Optimize the reaction temperature. Start at a moderate temperature (e.g., 80°C) and incrementally increase it while monitoring the reaction by Thin Layer Chromatography (TLC). | A systematic approach will help identify the temperature "sweet spot" that maximizes product formation while minimizing byproduct formation. |

| Starting Materials | Ensure the 4-methylphenylhydrazine is pure. If it has darkened (indicating oxidation), purify it by recrystallization before use. Ensure ethyl pyruvate is freshly distilled. | Impurities, particularly oxidative byproducts in the hydrazine, can inhibit the reaction or generate tarry side products.[3] |

| Reaction Environment | Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | This minimizes oxidative degradation of the hydrazine and the electron-rich indole product. |

Step 2: N-Boc Protection

Q2: The Boc protection step is incomplete, and I recover a lot of starting indole. How can I drive the reaction to completion?

Incomplete reaction is typically due to issues with reagents or reaction conditions. While the indole nitrogen is nucleophilic, its reactivity can be hindered.

-

Causality—Reagents: Di-tert-butyl dicarbonate (Boc₂O) requires activation, often by a base. The choice and amount of base are crucial. 4-Dimethylaminopyridine (DMAP) is a superior catalyst to simple bases like triethylamine because it acts as a nucleophilic catalyst, forming a highly reactive N-Boc-pyridinium intermediate.

-

Causality—Steric Hindrance: The presence of the C2-ester group introduces some steric bulk around the N1 position, which can slow the reaction.

Solutions:

| Parameter | Recommended Action | Rationale |

| Base/Catalyst | Use a catalytic amount of DMAP (e.g., 0.1 equivalents). Ensure the DMAP is pure and dry. | DMAP is a highly effective acylation catalyst that significantly accelerates the rate of Boc protection.[9] |

| Stoichiometry | Use a slight excess of Boc₂O (e.g., 1.2-1.5 equivalents). | This helps to ensure that the limiting reagent (the indole) is fully consumed. |

| Solvent | Use a dry, aprotic solvent such as Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (ACN). | Protic solvents (like methanol or ethanol) can compete with the indole nitrogen by reacting with Boc₂O. Water will hydrolyze Boc₂O. |

| Reaction Time/Temp | Allow the reaction to stir at room temperature for an extended period (2-4 hours), monitoring by TLC. Gentle warming (to ~40°C) can be employed if the reaction is sluggish, but watch for side reactions. | The reaction may be slower than expected due to steric factors, requiring more time to reach completion. |

Q3: After the Boc protection workup, I see evidence of ethyl ester hydrolysis. Why is this happening and how can I prevent it?

This is a critical issue caused by using an inappropriate base for the protection step.

-

Causality—Base-Mediated Hydrolysis: Using strong, nucleophilic bases like Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH), or even sodium methoxide (NaOMe) can lead to saponification (hydrolysis) of the C2-ethyl ester, especially if water is present.[10] NaOMe can also cause transesterification if methanol is used as a solvent, converting the ethyl ester to a methyl ester.[10][11]

Solutions:

-

Avoid Strong/Nucleophilic Bases: Do NOT use NaOH, KOH, or alkoxides for this step.

-

Use a Non-Nucleophilic Base: If a base is needed in stoichiometric amounts (e.g., to neutralize acidic starting material), use a hindered, non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in conjunction with catalytic DMAP.

-

Ensure Anhydrous Conditions: Perform the reaction under a dry, inert atmosphere and use anhydrous solvents to prevent hydrolysis of both Boc₂O and the product ester.

Below is a troubleshooting logic diagram to guide your decision-making process.

Sources

- 1. bhu.ac.in [bhu.ac.in]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents [patents.google.com]

- 5. uwindsor.ca [uwindsor.ca]

- 6. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. youtube.com [youtube.com]

- 9. 1-tert-Butyl 2-ethyl 5-chloro-3-(2-furoyl)-1H-indole-1,2-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate [mdpi.com]

- 11. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

Technical Support Center: Method Refinement for Consistent Results in Biological Assays

Welcome to the Technical Support Center, your resource for refining and troubleshooting common biological assays. In the pursuit of discovery, consistent and reproducible data is paramount. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues that compromise assay integrity. We will move beyond simple checklists to explore the causal relationships behind experimental variability, empowering you to build robust, self-validating protocols.

The Foundation of Reproducibility: Core Principles

Before delving into assay-specific issues, it's crucial to acknowledge that variability often stems from foundational laboratory practices. Mastering these core principles is the first step toward consistent and reliable results.

Principle 1: Meticulous Pipetting Technique

Inaccurate or inconsistent liquid handling is a primary source of error in nearly all biological assays.[1][2][3] Even minor deviations can lead to significant variations in final readouts.

Key Best Practices:

-

Consistent Technique: Always use a slow, steady pace for both aspiration and dispensing to avoid air bubbles and ensure accurate volumes.[4][5] Maintain a consistent pipette angle of no more than 20 degrees.[4][6]

-

Pre-wetting: Aspirate and dispense the liquid back into the reservoir at least three times before taking the actual measurement, especially when working with viscous or volatile liquids.[5][6] This equilibrates the temperature and coats the inside of the tip.

-

Proper Immersion Depth: Immerse the tip just 2-3 mm below the liquid's surface during aspiration to prevent coating the outside of the tip with excess liquid.[5]

-

Use the Right Tool: Select a pipette with a volume range that is appropriate for the volume you are measuring to maximize accuracy.[5][7]

-

Routine Calibration: Ensure all pipettes are calibrated regularly according to a set schedule.[2][8]

Principle 2: Reagent Integrity and Management

The quality and stability of your reagents are critical. Degradation or improper storage can silently sabotage your experiments.

-

Storage Conditions: Always store reagents according to the manufacturer's instructions.[9][10][11] Some enzyme conjugates, for instance, should be stored at 2-8°C or in glycerol at -20°C rather than undergoing repeated freeze-thaw cycles.[10]

-

Aliquot and Avoid Contamination: Aliquot reagents into smaller, single-use volumes to prevent contamination and degradation from repeated freeze-thaw cycles.[10] When using a reagent, pour out a small amount into a separate container instead of pipetting directly from the stock bottle.[12]

-

Track Expiration Dates: Never use expired reagents.[13][14] Over time, the activity of enzymes and the binding affinity of antibodies can decrease.[15]

Principle 3: Assay Environment and Controls

Your laboratory environment and the inclusion of proper controls are essential for data interpretation.

-

Temperature Consistency: Maintain a stable laboratory temperature (typically 18–25°C) and avoid running assays near heat sources, in direct sunlight, or under air vents, as temperature fluctuations can affect reaction kinetics.[16][17]

-

Essential Controls: Always include appropriate controls, such as positive, negative, and no-template controls, to validate the assay's performance and help pinpoint the source of any issues.[18][19]

Assay-Specific Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered in widely used biological assays.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISAs are powerful tools, but they are sensitive to a variety of factors that can lead to inconsistent results.

FAQ 1: Why is my ELISA background high?

High background is characterized by excessive color development or high optical density (OD) readings across the plate, even in negative control wells.[16][20]

Root Causes and Solutions:

| Potential Cause | Explanation & Causality | Recommended Action |

| Insufficient Blocking | Blocking buffer is crucial for preventing non-specific binding of antibodies to the plate surface.[20] If blocking is incomplete, the detection antibody can bind directly to the plastic, generating a false signal. | Increase the blocking buffer concentration (e.g., from 1% to 2% BSA) or extend the incubation time.[20] Consider testing different blocking agents, as some antibodies perform better with specific blockers.[21] |

| Inadequate Washing | Residual unbound antibodies or conjugate will remain if washing is not thorough, leading to a false positive signal.[20][22] | Increase the number of wash cycles or the soaking time between washes.[20] Ensure all wells are completely filled and aspirated during each wash.[16] |

| Antibody Concentration Too High | Excessive concentrations of the primary or secondary antibody can lead to non-specific binding and increased background.[23] | Titrate your antibodies to determine the optimal concentration that provides a strong signal with low background. |

| Contamination | Contamination of buffers, reagents, or the plate washer can introduce substances that interfere with the assay.[16][22] | Use fresh, sterile buffers.[16] Regularly clean the plate washer, flushing with a dilute bleach solution followed by distilled water.[16] |

Troubleshooting Workflow: High ELISA Background

Caption: A logical workflow for troubleshooting high background in ELISA assays.

Western Blot

Western blotting is a multi-step technique where inconsistencies can arise at any stage, from sample preparation to signal detection.[24]

FAQ 2: Why are my Western blot bands uneven or splotchy?

Uneven or splotchy bands can make quantification unreliable and suggest issues with protein migration, transfer, or antibody incubation.[25][26]

Root Causes and Solutions:

| Potential Cause | Explanation & Causality | Recommended Action |

| Uneven Protein Transfer | Air bubbles trapped between the gel and the membrane will block protein transfer, resulting in white, bubble-shaped spots on the blot.[26][27] Uneven pressure in the transfer sandwich can also cause inconsistent transfer.[27] | Carefully assemble the transfer sandwich, ensuring no air bubbles are present. Use a roller to gently remove any trapped air. Ensure sponges are not compressed from overuse. |

| Insoluble Debris in Sample | If samples are not properly centrifuged after boiling in loading buffer, insoluble aggregates can clog the wells, leading to streaking and uneven band entry into the gel.[26] | Centrifuge samples at high speed (e.g., >10,000 x g) for 5-10 minutes after boiling and before loading. Carefully load only the supernatant.[26] |

| Improper Antibody Incubation | If the membrane is not fully submerged or if agitation is inadequate during antibody incubation, the antibody will not be distributed evenly, leading to patchy signal.[25] | Ensure the membrane is completely covered with antibody solution and use an orbital shaker for gentle, consistent agitation during all incubation steps.[23] |

| Aggregated Antibodies | Antibodies, particularly HRP-conjugated secondaries, can form small aggregates over time. These aggregates can stick randomly to the membrane, causing small, dark spots.[26] | Centrifuge the antibody solution at high speed for a few minutes before diluting it in blocking buffer to pellet any aggregates. |

Experimental Protocol: Optimizing Antibody Concentration

To avoid issues like high background or non-specific bands, it is essential to determine the optimal antibody concentration. This can be achieved by running a reagent gradient.[28]

-

Prepare Samples: Load the same amount of your protein sample into multiple lanes of an SDS-PAGE gel.

-

Electrophoresis and Transfer: Run the gel and transfer the proteins to a membrane as per your standard protocol.

-

Blocking: Block the entire membrane in a single container.

-

Section Membrane: After blocking, carefully cut the membrane into strips, with each strip containing one lane of your protein sample.

-

Primary Antibody Incubation: Incubate each strip individually with a different concentration of your primary antibody (e.g., 1:500, 1:1000, 1:2000, 1:5000).

-

Washing and Secondary Antibody: Wash all strips and then incubate them with the same concentration of secondary antibody.

-

Detection: Develop all strips simultaneously and compare the signal-to-noise ratio to identify the optimal primary antibody concentration.

Quantitative PCR (qPCR)

qPCR is highly sensitive, making it susceptible to issues related to template quality, primer design, and contamination.

FAQ 3: Why is there amplification in my no-template control (NTC)?

Amplification in the NTC is a clear sign of contamination and invalidates the results of the run.[29]

Root Causes and Solutions:

| Potential Cause | Explanation & Causality | Recommended Action |

| Reagent Contamination | Contamination of master mix, primers, or water with template DNA is the most common cause.[18] This can happen through aerosolization from previous experiments or pipetting errors. | Use fresh aliquots of all reagents.[18] Physically separate the pre-PCR (reagent preparation) and post-PCR (sample analysis) areas. Use dedicated pipettes and filter tips for qPCR setup.[18][30] |

| Contaminated Work Surfaces | DNA from previous experiments can contaminate benchtops, pipettes, and other equipment.[18] | Regularly clean work surfaces and pipettes with 10% bleach or a similar decontaminating solution.[29] |

| Primer-Dimer Formation | In the absence of a true template, primers can sometimes anneal to each other, leading to amplification and a signal in the NTC. This typically appears as a late amplification peak with a low melting temperature in a melt curve analysis.[29] | Redesign primers to minimize self-complementarity.[31] Optimize the annealing temperature to be more stringent.[30] |

Troubleshooting Logic: qPCR NTC Amplification

Caption: Decision tree for diagnosing the cause of NTC amplification in qPCR.

Cell-Based Assays

The inherent biological variability of cells presents a unique challenge for reproducibility.[1][32]

FAQ 4: How can I reduce variability in my cell-based assays?

High variability between replicates or experiments can be caused by a number of factors, from inconsistent cell seeding to contamination.[3][33]

Root Causes and Solutions:

| Potential Cause | Explanation & Causality | Recommended Action |

| Inconsistent Cell Seeding | Errors in cell counting or pipetting during plating will lead to different numbers of cells in each well, directly impacting the final readout.[3] | Ensure cells are in a single-cell suspension before counting. Use calibrated pipettes and proper technique when seeding plates.[3] |

| Microbial Contamination | Bacterial, fungal, or mycoplasma contamination can alter cell metabolism, viability, and response to treatment, leading to unreliable results.[13][34] Mycoplasma is particularly insidious as it is not visible under a microscope.[35] | Practice strict aseptic technique.[13][34][35] Regularly test cultures for mycoplasma using PCR or a dedicated kit.[34][35] Quarantine and test all new cell lines before introducing them into the main lab.[13][35] |

| Cell Health and Passage Number | The physiological state of cells can significantly impact experimental outcomes. High passage numbers can lead to genetic drift and altered phenotypes.[33] | Maintain a consistent cell culture schedule and avoid letting cells become over-confluent. Use cells within a defined, low passage number range for all experiments. |

| Edge Effects | Wells on the outer edges of a microplate are more prone to evaporation, leading to changes in media concentration and temperature. This can cause cells in these wells to behave differently.[2] | Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.[2] |

Best Practices: Aseptic Technique Workflow

Caption: A workflow diagram illustrating key steps for maintaining sterility in cell culture.

References

-

Troubleshooting and Optimizing a Western Blot. (2024). Addgene Blog. [Link]

-

Prevention of Contaminations in Cell Culture. (n.d.). ibidi. [Link]

-

Elisa troubleshooting tips – High background. (n.d.). ARP American Research Products, Inc. [Link]

-

What Causes Uneven Band Intensities in Western Blotting? (n.d.). Mtoz Biolabs. [Link]

-

Cell Culture Contamination: 5 Common Sources and How to Prevent Them. (2025). BenchSci. [Link]

-

Troubleshoot your qPCR. (n.d.). PCR Biosystems. [Link]

-

ELISA Troubleshooting: High Background. (n.d.). Sino Biological. [Link]

-

10 Tips To Prevent Cell Culture Contamination. (n.d.). Millennium Science. [Link]

-

Tips for preventing contamination in cell culture. (2021). INTEGRA Biosciences. [Link]

-

High Background in ELISA: Causes, Fixes, and Tips. (2026). Astor Scientific. [Link]

-

qPCR Troubleshooting Guide. (n.d.). Azure Biosystems. [Link]

-

Download qPCR Troubleshooting Guide. (n.d.). PCR Biosystems. [Link]

-

Sources of Variability in Cell Based Assays. (n.d.). Mettler Toledo. [Link]

-

Western Blot Troubleshooting Guide. (n.d.). TotalLab. [Link]

-

How to Avoid Contamination in Cell Culture (Best Practices). (2025). Patsnap Synapse. [Link]

-

Western Blot Optimization Guide. (n.d.). Boster Bio. [Link]

-

Western Blot Troubleshooting: Guide to Fixing Splotchy or Uneven Bands. (2025). Antibody Review. [Link]

-

Potential Errors that can Occur in an ELISA. (n.d.). Surmodics IVD. [Link]

-

Pipetting Best Practices. (2022). Biocompare. [Link]

-

Proper pipetting: 10 tips on how to pipette. (n.d.). INTEGRA Biosciences. [Link]

-

Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. (n.d.). Vipergen. [Link]

-

How to Ensure Your Cell-Based Assays Are Reproducible. (2022). Bitesize Bio. [Link]

-

Assay Troubleshooting. (n.d.). Molecular Diagnostics: The Primer. [Link]

-

12 Easy Tips to Improve Your Pipetting Technique (Guide). (n.d.). BioSistemika. [Link]

-

Cell-based Assays: A Crucial Component of the Drug Discovery Process. (2018). BioIVT. [Link]

-

Why are my bands on western blot inconsistent, even though they are from the same sample and processed identically? (2022). ResearchGate. [Link]

-

What Factors Could Affect ELISA Results? (n.d.). Cusabio. [Link]

-

A Guide to Proper Pipetting. (2025). Lab Manager. [Link]

-

Western blot - uneven intensities within one band. (2023). Reddit. [Link]

-

101 ELISA Troubleshooting Tips for Research in 2024. (n.d.). Assay Genie. [Link]

-

Western Blot Troubleshooting. (n.d.). St John's Laboratory. [Link]

-

How to Troubleshoot Common In-cell Western Issues. (2024). Azure Biosystems. [Link]

-

Troubleshooting. (n.d.). BioAssay Systems. [Link]

-

Ligand Binding Assay Critical Reagents and Their Stability: Recommendations and Best Practices from the Global Bioanalysis Consortium Harmonization Team. (n.d.). PMC. [Link]

-

Good Laboratory Practice: Sample and Reagent Storage and Stability. (n.d.). SCION Instruments. [Link]

-

Key Factors for the Stability of In Vitro Diagnostic Reagents: 3 Major Problems and Solutions. (2024). Poclight. [Link]

Sources

- 1. mt.com [mt.com]

- 2. What causes high coefficient variation for my ELISA results? | AAT Bioquest [aatbio.com]